[4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
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Overview
Description
4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, an aniline derivative, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing inhibitors or modulators of specific biological pathways .
Industry: In the industrial sector, the compound may be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The thiazole ring and aniline derivative are key components in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 4-Amino-2-(2-chloroanilino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(2-methylanilino)-1,3-thiazol-5-ylmethanone)
Uniqueness: Compared to similar compounds, 4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-ylmethanone is unique due to the presence of the fluoro group, which can significantly influence its reactivity and binding properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable candidate for various applications .
Properties
CAS No. |
445385-92-2 |
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Molecular Formula |
C16H11BrFN3OS |
Molecular Weight |
392.2g/mol |
IUPAC Name |
[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H11BrFN3OS/c17-10-7-5-9(6-8-10)13(22)14-15(19)21-16(23-14)20-12-4-2-1-3-11(12)18/h1-8H,19H2,(H,20,21) |
InChI Key |
IRXDHWOXKWQYGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)F |
Origin of Product |
United States |
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